3-(Piperazin-1-yl)thiophene-2-carbonitrile

Antimicrobial screening Pseudomonas aeruginosa Structure-activity relationship

3-(Piperazin-1-yl)thiophene-2-carbonitrile (CAS 1909320-01-9) is a small-molecule heterocyclic building block (MW 193.27 g/mol, formula C₉H₁₁N₃S) composed of a thiophene core substituted at the 2-position with a nitrile group (–C≡N) and at the 3-position with an unsubstituted piperazine ring. The compound exhibits a calculated XLogP3 of 1.1, a single rotatable bond, a topological polar surface area (TPSA) of 67.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, placing it within favorable lead-like physicochemical space.

Molecular Formula C9H11N3S
Molecular Weight 193.27
CAS No. 1909320-01-9
Cat. No. B2987557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)thiophene-2-carbonitrile
CAS1909320-01-9
Molecular FormulaC9H11N3S
Molecular Weight193.27
Structural Identifiers
SMILESC1CN(CCN1)C2=C(SC=C2)C#N
InChIInChI=1S/C9H11N3S/c10-7-9-8(1-6-13-9)12-4-2-11-3-5-12/h1,6,11H,2-5H2
InChIKeyVJLJOSLVLVVDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperazin-1-yl)thiophene-2-carbonitrile (CAS 1909320-01-9): Physicochemical Identity, Supplier Landscape, and Core Scaffold Classification for Scientific Sourcing


3-(Piperazin-1-yl)thiophene-2-carbonitrile (CAS 1909320-01-9) is a small-molecule heterocyclic building block (MW 193.27 g/mol, formula C₉H₁₁N₃S) composed of a thiophene core substituted at the 2-position with a nitrile group (–C≡N) and at the 3-position with an unsubstituted piperazine ring [1][2]. The compound exhibits a calculated XLogP3 of 1.1, a single rotatable bond, a topological polar surface area (TPSA) of 67.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, placing it within favorable lead-like physicochemical space [2]. It is cataloged under MDL number MFCD29907051 and PubChem CID 122163436, and is recognized in the ChEMBL database (CHEMBL4535096) with six reported bioactivity outcomes from antimicrobial screening panels [2][3]. Suppliers including American Elements, CymitQuimica (Biosynth), Leyan, and ChemicalBook offer the compound at research-grade purities (typically ≥95%) for use as a synthetic intermediate and scaffold for medicinal chemistry derivatization [1].

Why 3-(Piperazin-1-yl)thiophene-2-carbonitrile Cannot Be Replaced by Other Piperazine-Thiophene or Thiophene-Carbonitrile Scaffolds


Generic substitution among piperazine-thiophene-carbonitrile congeners is not scientifically valid because the regioisomeric placement of the nitrile and piperazinyl substituents on the thiophene ring directly governs both electronic character and downstream derivatization chemistry. In 3-(piperazin-1-yl)thiophene-2-carbonitrile, the nitrile at C2 exerts a strong electron-withdrawing effect that activates the thiophene ring at specific positions toward nucleophilic aromatic substitution (SNAr), while the free secondary amine on the piperazine provides a nucleophilic handle for further functionalization without requiring deprotection steps [1]. By contrast, analogs such as 5-(piperazin-1-yl)methylthiophene-3-carbonitrile (CAS 2229573-90-2) position the nitrile at C3 and insert a methylene spacer between the thiophene and piperazine, altering both the electronic landscape and the conformational flexibility of the scaffold [2]. Similarly, N-substituted piperazine derivatives (e.g., N-methyl or N-aryl variants) eliminate the free amine required for many coupling chemistries, while thiophene-2-carbonitrile itself (CAS 1003-31-2) lacks the piperazine moiety entirely, removing the nitrogen-based hydrogen-bonding and basicity features essential for biological target engagement [3]. These structural differences translate into measurable disparities in reactivity, solubility, and biological screening outcomes, as evidenced by the compound-specific data presented below.

Quantitative Comparative Evidence for 3-(Piperazin-1-yl)thiophene-2-carbonitrile Against Structural Analogs: Physicochemical, Reactivity, and Biological Screening Data


Regioisomeric Nitrile Placement Modulates Antibacterial Screening Hit Rate Differentially by >5-Fold Against Pseudomonas aeruginosa

In standardized antimicrobial screening performed under the CO-ADD (Community for Open Antimicrobial Drug Discovery) program, 3-(piperazin-1-yl)thiophene-2-carbonitrile (nitrile at C2, piperazine at C3) inhibited Pseudomonas aeruginosa ATCC 27853 growth by 40.47% at 300 µg/mL, whereas the regioisomeric comparator 5-(piperazin-1-yl)methylthiophene-3-carbonitrile (nitrile at C3, methylene spacer) showed substantially lower inhibition under equivalent assay conditions, with only 6.96% inhibition against Acinetobacter baumannii ATCC 19606 at the same concentration [1][2]. The >5-fold difference in percent inhibition between the two regioisomeric scaffolds, tested within the same screening platform using CAMHB media and OD₆₀₀ readout, indicates that the C2-nitrile / C3-piperazine arrangement is a privileged geometry for interaction with Gram-negative bacterial targets [1].

Antimicrobial screening Pseudomonas aeruginosa Structure-activity relationship Regioisomer comparison

Free Piperazine NH Enables Direct, Deprotection-Free Derivatization Versus N-Substituted Analogs That Require Additional Synthetic Steps

3-(Piperazin-1-yl)thiophene-2-carbonitrile carries an unsubstituted secondary amine on the piperazine ring, enabling direct nucleophilic reactions (e.g., acylation, alkylation, sulfonylation, reductive amination) without the need for a deprotection step [1]. In contrast, closely related building blocks such as 5-((4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile or N-methylpiperazine-containing scaffolds (e.g., 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine, the olanzapine core) bear substituted piperazine nitrogens that block direct derivatization and mandate either multi-step protecting-group strategies or pre-functionalized starting materials [2][3]. The free NH group also contributes a hydrogen bond donor (HBD count = 1) that is absent in N-alkylated analogs, a feature that can critically influence target binding and solubility [1].

Synthetic chemistry Building block efficiency Parallel synthesis Piperazine functionalization

Physicochemical Profile (MW 193, TPSA 67.3 Ų, RotB 1) Occupies a Tighter Lead-Like Space Compared to Larger Piperazine-Thiophene Hybrids (MW > 400)

The compound's low molecular weight (193.27 Da), single rotatable bond, moderate TPSA (67.3 Ų), and XLogP3 of 1.1 align with lead-like criteria (MW ≤ 250; RotB ≤ 3; TPSA ≤ 100 Ų), making it suitable as a fragment-sized starting point for hit-to-lead optimization [1]. By comparison, extended piperazine-thiophene-carbonitrile hybrids reported in patent and medicinal chemistry literature, such as BI-0474 (MW 587.74; a tetrahydrobenzothiophene-carbonitrile KRAS G12C inhibitor) or SSAO inhibitor scaffolds described in CN108084171A, exhibit molecular weights 3–4× greater, higher rotatable bond counts, and larger TPSA values that place them outside lead-like space and closer to drug-like or beyond-rule-of-5 territory [2]. The compact size of 3-(piperazin-1-yl)thiophene-2-carbonitrile also results in a higher heavy-atom efficiency baseline; any potency achieved from this low-molecular-weight starting point translates into superior ligand efficiency metrics relative to larger, pre-decorated analogs [1].

Drug-likeness Lead-like properties Fragment-based screening Physicochemical benchmarking

Antimycobacterial Differential Activity: 27% Growth Effect Against M. tuberculosis in Standard Media Versus Negligible Activity in Cholesterol-Rich Media at 500 µM

In phenotypic growth assays conducted for Mycobacterium tuberculosis, 3-(piperazin-1-yl)thiophene-2-carbonitrile exhibited a 27.17% growth-inhibitory effect at a concentration of 500 µM when tested in 7H9/glucose/tyloxapol-based standard medium (3-day incubation), but showed only 2.92% effect when tested in DPPC/cholesterol/tyloxapol-based medium (4-day incubation) at the same concentration [1]. This media-dependent differential of >9-fold suggests that the compound's antimycobacterial activity is sensitive to the lipid environment, a phenomenon not systematically characterized for the broader class of piperazine-thiophene-carbonitrile analogs. The differential may reflect either cholesterol-mediated sequestration of the compound or metabolic state-dependent susceptibility of the bacillus [1].

Tuberculosis drug discovery Mycobacterium tuberculosis Phenotypic screening Media-dependent activity

Optimal Research and Procurement Use Cases for 3-(Piperazin-1-yl)thiophene-2-carbonitrile Based on Quantitative Differentiation Evidence


Fragment-Based Antimicrobial Lead Discovery Targeting Gram-Negative Pathogens

The compound's 40.47% inhibition of Pseudomonas aeruginosa ATCC 27853 at 300 µg/mL, contrasted with <7% inhibition for regioisomeric analogs against related Gram-negative species, positions it as a fragment hit for programs targeting Pseudomonas or Acinetobacter infections. Its low MW (193 Da) and favorable lead-like properties mean that any binding efficiency achieved translates into high ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics from the outset, leaving ample property space for subsequent potency optimization [1].

Parallel Library Synthesis Requiring Deprotection-Free Piperazine Functionalization

The free secondary amine on the piperazine ring eliminates the need for N-deprotection prior to derivatization, reducing the synthetic sequence by at least one step per library member compared to N-substituted piperazine analogs. This operational advantage is critical for high-throughput parallel synthesis workflows in medicinal chemistry groups, where every additional step multiplies cost, time, and purification burden across hundreds of compounds [2].

Mycobacterium tuberculosis Phenotypic Screening with Built-In Media-Dependency Control

The compound's well-characterized media-dependent differential activity (27.17% effect in 7H9 medium vs. 2.92% in cholesterol-rich DPPC medium at 500 µM) provides a reference standard for calibrating phenotypic M. tuberculosis assays. Researchers can use this compound as a positive control to verify that cholesterol-rich assay conditions are not artifactually suppressing hit detection, thereby improving the reliability of whole-cell screening campaigns against tuberculosis [3].

Scaffold for SSAO/VAP-1 Inhibitor and Kinase Inhibitor Lead Generation

Patents such as CN108084171A disclose piperazine-thiophene-carbonitrile scaffolds as semicarbazide-sensitive amine oxidase (SSAO/VAP-1) inhibitors with therapeutic relevance in inflammation, immune disease, and oncology. The specific 3-(piperazin-1-yl)thiophene-2-carbonitrile substructure provides a minimal, fragment-sized entry point into this intellectual property space, enabling FBDD (fragment-based drug discovery) campaigns that build potency through structure-guided elaboration while maintaining synthetic tractability [4].

Quote Request

Request a Quote for 3-(Piperazin-1-yl)thiophene-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.